Product packaging for Ethyl 2-(1-hydroxycyclopentyl)acetate(Cat. No.:CAS No. 3197-76-0)

Ethyl 2-(1-hydroxycyclopentyl)acetate

Cat. No.: B1625412
CAS No.: 3197-76-0
M. Wt: 172.22 g/mol
InChI Key: FFQXMPGGIREDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-hydroxycyclopentyl)acetate (CAS 3197-76-0) is a high-purity chemical building block exclusively for research applications. This compound, with a molecular formula of C 9 H 16 O 3 and a molecular weight of 172.22 g/mol, is a β-hydroxy ester that serves as a versatile intermediate in organic and medicinal chemistry . Its structure features both a tertiary hydroxyl group and an ester moiety, which allow for diverse chemical transformations and further functionalization, making it a valuable precursor for synthesizing more complex molecules . A principal application of this compound is its role as a key synthon in the synthesis of pharmacologically active molecules. Its structural motif is found in active pharmaceutical ingredients such as the anticholinergic agent cyclopentolate, which is used in ophthalmology . The cyclopentane ring is a privileged scaffold in drug discovery, often incorporated to modulate the lipophilicity and conformational properties of target molecules . The synthesis of this compound can be efficiently achieved through a classic Reformatsky reaction, involving the condensation of cyclopentanone with an α-haloacetate, such as ethyl bromoacetate, in the presence of zinc . This product is characterized for research use, with key spectroscopic data including ¹H NMR (CDCl 3 ) signals at δ 4.18 (q, 2H) and 1.90–1.50 (m, 8H), and ¹³C NMR (CDCl 3 ) signals at δ 173.27 (carbonyl) and 79.48 (hydroxyl-bearing carbon) . The IR spectrum shows characteristic O–H and C=O stretches at approximately 3450 cm⁻¹ and 1725 cm⁻¹, respectively . ATTENTION: This product is for research use only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B1625412 Ethyl 2-(1-hydroxycyclopentyl)acetate CAS No. 3197-76-0

Properties

IUPAC Name

ethyl 2-(1-hydroxycyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQXMPGGIREDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473052
Record name ethyl (1-hydroxycyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-76-0
Record name ethyl (1-hydroxycyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 1 Hydroxycyclopentyl Acetate

Nucleophilic Substitution Strategies for C-C Bond Formation

The formation of the carbon-carbon bond between the cyclopentyl ring and the acetate (B1210297) group is the crucial step in the synthesis of Ethyl 2-(1-hydroxycyclopentyl)acetate. Nucleophilic substitution reactions provide a direct and effective means to achieve this linkage.

A prominent method for synthesizing β-hydroxy esters is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.comnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comnumberanalytics.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing undesired side reactions like self-condensation or nucleophilic addition to the ester group. wikipedia.orglscollege.ac.in

The synthesis of this compound can be effectively achieved through the reaction of cyclopentanone (B42830) with ethyl 2-bromoacetate. In a specific laboratory-scale synthesis, this reaction is conducted in the presence of potassium carbonate (K₂CO₃) and refluxed at 40°C for one hour. Following acidification with hydrochloric acid (HCl) and purification, this method can yield up to 93.5% of the final product. The reaction progress is typically monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

The mechanism of the classic Reformatsky reaction is a well-established multi-step process. numberanalytics.comwikipedia.org

Oxidative Addition : The reaction begins with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-haloester, in this case, ethyl 2-bromoacetate. wikipedia.orgnrochemistry.com This step forms an organozinc halide. byjus.com

Enolate Formation : The resulting organozinc compound, the Reformatsky reagent, can be formulated as a zinc enolate. wikipedia.orgunishivaji.ac.in These reagents have been shown to exist as cyclic eight-membered dimers in the solid state. wikipedia.orglscollege.ac.in The use of zinc is advantageous as it allows for the generation of the enolate in the presence of the carbonyl compound without requiring a strong Brønsted base, which could cause self-condensation of the ketone. byjus.com

Nucleophilic Addition : The ketone, cyclopentanone, coordinates to the zinc atom of the enolate. byjus.comwikipedia.org This is followed by a rearrangement within a six-membered chair-like transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the cyclopentanone. wikipedia.orgnrochemistry.com This forms a zinc alkoxide intermediate. byjus.compw.live

Workup : The final step involves an acidic workup, which hydrolyzes the zinc alkoxide to yield the desired β-hydroxy ester, this compound, and zinc(II) salts. byjus.comwikipedia.org

The success of the Reformatsky reaction is highly dependent on carefully controlled reaction parameters.

Solvent : The choice of solvent is critical. Inert solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or benzene (B151609) are commonly used. byjus.com A suitable solvent or solvent mixture can control the initial exothermic reaction and prevent the formation of oily byproducts that can coat the zinc surface and halt the reaction. unishivaji.ac.in

Base/Metal : In the classic reaction, activated zinc dust is the standard metal used. nrochemistry.com However, variations exist. A high-yield laboratory synthesis of the title compound utilizes potassium carbonate (K₂CO₃) instead of metallic zinc. Using stronger bases like sodium hydroxide (B78521) (NaOH) has been shown to be detrimental, leading to premature hydrolysis of the ester group and reducing yields significantly. Other metals and metal salts, including magnesium, iron, cobalt, and samarium(II) iodide, have also been employed in Reformatsky-type reactions. wikipedia.org

Temperature : Temperature control is essential to prevent the thermal decomposition of reagents and products. The synthesis of this compound has been successfully performed at a reflux temperature of 40°C. Other Reformatsky procedures may require higher temperatures, such as 90°C. nrochemistry.com

The following table summarizes the impact of various reaction parameters on a laboratory-scale synthesis of this compound.

ParameterConditionImpact on Yield and SelectivityCitation
BasePotassium Carbonate (K₂CO₃)Optimal for high yield (93.5%); balances reactivity and selectivity.
BaseSodium Hydroxide (NaOH)Leads to premature ester hydrolysis, reducing yields to <50%.
Temperature40°C ± 2°CPrevents thermal decomposition of the product.
Stoichiometry1:1.2 (Cyclopentanone : Ethyl 2-bromoacetate)Ensures complete consumption of the ketone starting material.
SolventAnhydrous Tetrahydrofuran (THF)Common inert solvent for Reformatsky reactions. byjus.com

While ethyl 2-bromoacetate is a common choice, other reagents can be used. Ethyl chloroacetate (B1199739) is a viable alternative α-haloester for the substitution step. Furthermore, the reaction is not limited to zinc. A variety of other metals and metal salts have been shown to facilitate this type of transformation, including:

Magnesium (Mg) wikipedia.org

Iron (Fe) wikipedia.orgorganic-chemistry.org

Cobalt (Co) wikipedia.org

Copper (Cu) organic-chemistry.org

Chromium(II) chloride (CrCl₂) wikipedia.org

Samarium(II) iodide (SmI₂) wikipedia.org

Titanium-based reagents wikipedia.orgorganic-chemistry.org

These alternatives can sometimes offer different reactivity profiles or may be preferable under specific reaction conditions.

Reaction of Cyclopentanone with α-Haloesters: A Reformatsky-Type Approach

One-Pot Tandem Reaction Sequences for Efficient Synthesis

For larger-scale industrial applications, efficiency and cost-effectiveness are paramount. A one-pot tandem reaction sequence for producing this compound has been developed, starting from the bulk chemical diethyl adipate (B1204190). This industrial method, detailed in patent CN103058870A, involves a sequence of reactions in a single vessel, which minimizes solvent waste and simplifies the process.

The sequence is as follows:

Cyclization : Diethyl adipate is treated with metallic sodium in toluene (B28343) at 85°C, which induces a cyclization reaction to form a cyclopentanone intermediate.

Substitution : Ethyl chloroacetate is then introduced into the reaction mixture, which undergoes a nucleophilic displacement.

Hydrolysis and Decarboxylation : The addition of concentrated hydrochloric acid (HCl) mediates hydrolysis and subsequent decarboxylation steps.

Cyclization and Functionalization from Diethyl Adipate

The synthesis of this compound can be approached from the readily available starting material, Diethyl Adipate. This pathway involves a sequence of cyclization and functionalization reactions. A common industrial method utilizes a multi-step, one-pot sequence that begins with the intramolecular cyclization of Diethyl Adipate to form a cyclopentanone ring system. This is followed by substitution, hydrolysis, decarboxylation, and finally, esterification to yield the target scaffold. While this linear sequence can be streamlined, it ultimately produces an intermediate, Ethyl 2-oxocyclopentylacetate, which requires a subsequent reduction step to afford the final hydroxyl compound, this compound.

The initial and crucial step in building the cyclopentyl framework from Diethyl Adipate is the Dieckmann condensation. ucla.educhegg.com This is an intramolecular Claisen condensation where the diester, in the presence of a strong base like sodium ethoxide, undergoes cyclization. vedantu.com The mechanism involves the deprotonation of an α-carbon of the diester to form an enolate. vedantu.com This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic β-keto ester, Ethyl 2-oxocyclopentanecarboxylate, after an acidic workup. ucla.eduvedantu.com

Following the formation of the cyclic β-keto ester, a substitution reaction is performed to introduce the acetate side chain. The cyclic intermediate is deprotonated again at the α-carbon situated between the ketone and the ester group, forming a new enolate. This nucleophilic enolate then reacts with an alkylating agent, such as ethyl chloroacetate or ethyl bromoacetate (B1195939), in a nucleophilic substitution reaction to append the acetate moiety.

The product from the condensation and substitution steps is a β-keto diester. To arrive at the desired this compound, further transformations are necessary. The sequence typically involves hydrolysis and decarboxylation. Treatment with a strong acid, such as hydrochloric acid, under reflux conditions hydrolyzes both ester groups to carboxylic acids. vedantu.com The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield 2-oxocyclopentylacetic acid.

This keto acid is then re-esterified to obtain the ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid. The resulting product is Ethyl 2-oxocyclopentylacetate. lookchem.com The final step to obtain this compound is the reduction of the ketone group. This can be accomplished using standard reducing agents like sodium borohydride (B1222165), which selectively reduces the ketone to a secondary alcohol without affecting the ester group.

Table 1: Key Reaction Steps from Diethyl Adipate

StepReaction TypeKey ReagentsIntermediate/Product
1Dieckmann CondensationDiethyl Adipate, Sodium EthoxideEthyl 2-oxocyclopentanecarboxylate
2AlkylationEthyl Chloroacetate, BaseEthyl 1-(ethoxycarbonyl)-2-oxocyclopentaneacetate
3Hydrolysis & DecarboxylationStrong Acid (e.g., HCl), Heat2-Oxocyclopentylacetic acid
4EsterificationEthanol, Sulfuric AcidEthyl 2-oxocyclopentylacetate
5ReductionSodium BorohydrideThis compound

Strategic Advantages of Convergent Synthesis Approaches

For a molecule like this compound, a convergent approach could involve the synthesis of two key fragments: cyclopentanone and an ethyl acetate-derived nucleophile. A classic example of such a convergent coupling is the Reformatsky reaction. wikipedia.orgbyjus.com In this reaction, an α-halo ester (e.g., ethyl bromoacetate) is treated with zinc dust to form an organozinc reagent, known as a Reformatsky enolate. wikipedia.orgbyjus.com This enolate is sufficiently nucleophilic to add to the carbonyl group of a ketone, such as cyclopentanone. nrochemistry.com Subsequent acidic workup yields the β-hydroxy ester, in this case, this compound, directly. byjus.comnrochemistry.com This method avoids the multiple steps of cyclization, hydrolysis, decarboxylation, and re-esterification inherent to the linear route from diethyl adipate.

Asymmetric Synthesis and Enantioselective Pathways to Hydroxyesters

This compound possesses a tertiary chiral center at the C1 position of the cyclopentane (B165970) ring. The synthesis of enantiomerically pure compounds is critical in many applications, necessitating the use of asymmetric synthesis strategies. These strategies can be broadly categorized into catalytic asymmetric approaches, which build the chiral center selectively, and resolution methods, which separate a racemic mixture.

The catalytic asymmetric synthesis of chiral tertiary alcohols and their derivatives is a formidable challenge in organic chemistry due to the steric hindrance around the forming stereocenter. scielo.brresearchgate.net Several methods have been developed for the asymmetric synthesis of hydroxy esters. These include:

Asymmetric addition to ketones: This involves the addition of a nucleophile to a prochiral ketone in the presence of a chiral catalyst. For instance, the Reformatsky reaction can be rendered asymmetric by using chiral ligands. Similarly, enantioselective additions of organometallic reagents (e.g., Grignard or organolithium reagents) to α-keto esters can provide chiral tertiary α-hydroxy esters. rsc.orgresearchgate.net

Asymmetric Hydrogenation: The asymmetric hydrogenation of a β-keto ester precursor (Ethyl 2-oxocyclopentylacetate) using a chiral catalyst (e.g., those based on Ruthenium or Iridium with chiral phosphine (B1218219) ligands) is a powerful method for producing chiral β-hydroxy esters. However, this typically yields secondary, not tertiary, alcohols.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has proven effective for creating tertiary alcohol stereocenters. researchgate.net It involves the enantioselective alkylation of enolates, which can be adapted to synthesize precursors to chiral cyclopentanol (B49286) frameworks.

The development of new organocatalysts and transition-metal complexes continues to advance the enantioselective synthesis of sterically demanding tertiary alcohols. nih.govnih.gov

Enzymatic kinetic resolution is a widely employed technique for obtaining enantiomerically pure alcohols and esters. rsc.org This method utilizes enzymes, typically lipases or esterases, which selectively catalyze the transformation (e.g., hydrolysis or acylation) of one enantiomer in a racemic mixture at a much higher rate than the other. mdpi.com This leaves one enantiomer unreacted and provides the other as a transformed product, both in high enantiomeric excess.

While enzymatic resolution is highly effective for secondary alcohols, its application to tertiary alcohols is often more challenging due to the increased steric bulk around the chiral center, which can prevent the substrate from fitting into the enzyme's active site. scielo.brnih.govadvanceseng.com A study on the enzymatic hydrolysis of substrates structurally similar to the target compound, namely ethyl 2-(1-hydroxycyclohexyl)-butanoate and ethyl 2-(1-hydroxycyclopentyl)-butanoate, found that while hydrolysis occurred with Pig Liver Esterase (PLE) and Candida rugosa Lipase (B570770) (CRL), it proceeded with no enantioselectivity.

However, progress has been made through both medium engineering and protein engineering. For example, mutants of an esterase from Bacillus subtilis have been shown to resolve certain tertiary alcohol esters with excellent enantioselectivity (E > 100). nih.gov Lipase A from Candida antarctica (CAL-A) has also been used successfully for the enantioselective transesterification of racemic tertiary alcohols. scielo.br These studies highlight that while challenging, enzymatic resolution of tertiary hydroxy esters, including potentially this compound, may be achieved through careful selection and optimization of the enzyme and reaction conditions.

Table 2: Enzymes Investigated in the Resolution of Tertiary Hydroxy Esters

EnzymeAbbreviationSource OrganismReaction TypeSelectivity on Tertiary Substrates
Pig Liver EsterasePLESus scrofa (Pig)HydrolysisLow to None
Candida rugosa LipaseCRLCandida rugosaHydrolysisLow to None
Bacillus subtilis Esterase (mutants)BS2Bacillus subtilisHydrolysisHigh (E > 100) for specific substrates nih.gov
Candida antarctica Lipase ACAL-ACandida antarcticaTransesterificationGood for specific substrates scielo.br

Enzymatic Resolution Studies and Enantioselectivity

Substrate Scope for Hydrolase-Mediated Transformations

The enzymatic transformation of esters by hydrolases, such as lipases and esterases, is a field of significant interest for producing chiral compounds and for green chemistry applications. While specific studies focusing exclusively on the hydrolase-mediated transformation of this compound are not extensively documented, the substrate scope of these enzymes can be inferred from their activity on structurally related molecules.

Hydrolases exhibit selectivity based on the chemical structure of the substrate, including the length of the acyl chain and the nature of the alcohol moiety. csic.es Esterases generally show a preference for esters with short-chain fatty acids (fewer than 10-12 carbon atoms), while lipases are more active towards water-insoluble esters with long-chain fatty acids. csic.es this compound, with its short ethyl group and a cyclic alcohol component, presents an interesting substrate for these enzymes.

Research on novel esterases, such as EstD11 from a hot spring metagenomic library, has revealed broad substrate specificity. csic.es A detailed analysis using a library of chromogenic p-nitrophenyl (pNP) esters showed that EstD11 had measurable activity against 16 different substrates, varying in chain length, steric hindrance, and aromaticity. csic.es Notably, the highest activity was observed with pNP cyclohexanecarboxylate, an ester with a cyclic group similar to the cyclopentyl moiety in the target compound, suggesting that the cyclic structure is well-accepted by the enzyme's active site. csic.es Another example involves the use of wheat germ lipase for the hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one, demonstrating the capability of lipases to act on cyclopentane derivatives. orgsyn.org The reaction can be monitored by TLC, and the degree of conversion can be influenced by the amount of enzyme used and the reaction time. orgsyn.org

Table 1: Relative Activity of Esterase EstD11 on Various p-Nitrophenyl Esters

SubstrateRelative Activity (%)
pNP acetate (C2)25
pNP butyrate (B1204436) (C4)100
pNP caproate (C6)90
pNP caprylate (C8)85
pNP decanoate (B1226879) (C10)75
pNP benzoate~0
pNP cyclohexanecarboxylate>100

Data adapted from studies on EstD11, showing high affinity for cyclic esters. csic.es

Investigation of Lipase and Esterase Activities

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) and esterases are distinct in their catalytic preferences, primarily due to their structural differences and mechanisms of action. csic.esnih.gov Lipases typically possess a lid-like domain that covers the active site; their catalytic activity is significantly enhanced at the interface between an aqueous and an organic phase, a phenomenon known as interfacial activation. nih.govnih.gov This allows them to efficiently hydrolyze water-insoluble triglycerides composed of long-chain fatty acids. nih.gov The catalytic machinery invariably involves a catalytic triad (B1167595) of serine, histidine, and an aspartic/glutamic acid. nih.gov

Esterases, on the other hand, generally lack this lid domain and show higher activity towards more water-soluble esters with shorter acyl chains. csic.es Studies comparing various hydrolases show that their ability to process substrates is highly dependent on the substrate's structure and lipophilicity. nih.gov For instance, some carbonic anhydrase (CA) isozymes, which exhibit esterase activity, prefer 4-nitrophenyl acetate as a substrate. nih.gov

Table 2: General Comparison of Lipase and Esterase Activities

FeatureLipasesEsterases
Typical Substrates Long-chain triglycerides (water-insoluble)Short-chain esters (water-soluble)
Activation Mechanism Interfacial activation at oil-water interfaceGenerally do not require interfacial activation
Structural Feature Often possess a 'lid' covering the active siteTypically lack a mobile 'lid'
Reference nih.govnih.gov csic.esnih.gov

Process Optimization and Scalability Studies for Production

The synthesis of this compound can be approached through various routes, with considerations for scale, cost, and environmental impact guiding the choice of methodology.

Laboratory-Scale Synthesis Considerations

A common and high-yielding laboratory-scale synthesis involves the nucleophilic substitution reaction between cyclopentanone and ethyl 2-bromoacetate. This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like tetrahydrofuran (THF). The mechanism follows an SN2 pathway where the enolate of cyclopentanone, formed by the base, attacks the electrophilic carbon of the ethyl 2-bromoacetate.

To maximize yield and minimize the formation of by-products, precise control over reaction parameters is crucial. The reaction is often conducted under reflux at a controlled temperature of approximately 40°C for about one hour. Following the reaction, an acidic workup is performed, and the final product is purified using techniques like flash chromatography. This method has been reported to achieve yields as high as 93.5%.

Table 3: Key Parameters for Laboratory-Scale Synthesis

ParameterConditionPurposeReference
Reactants Cyclopentanone, Ethyl 2-bromoacetateFormation of the target molecule's carbon skeleton
Base Potassium Carbonate (K₂CO₃)Promotes enolate formation for nucleophilic attack
Solvent Tetrahydrofuran (THF)Maximizes enolate stability
Temperature 40°C ± 2°CBalances reaction rate and prevents thermal decomposition
Reaction Time 1 hourSufficient for reaction completion, monitored by TLC
Yield 93.5%Indicates high efficiency under optimized lab conditions

Industrial-Scale Production Methodologies and Economic Analysis

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires a shift in priorities from high yield to cost-effectiveness, safety, and process efficiency. While the laboratory method is precise, an alternative one-pot industrial method starting from diethyl adipate is considered more economically viable for large-scale production. This industrial process, however, often results in a lower yield, around 60%, but is suitable for metric-ton production over a longer reaction time of approximately 18 hours.

Table 4: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory MethodIndustrial MethodReference
Starting Materials Cyclopentanone, Ethyl 2-bromoacetateDiethyl adipate
Yield 93.5%~60%
Reaction Time 1 hour18 hours
Scalability Limited (e.g., 100 g batches)Suitable for metric-ton production
Cost per Kilogram ~$320~$180
Primary Focus High purity and yieldCost-efficiency and scalability

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is essential for the sustainable production of chemicals. In the synthesis of this compound, several principles can be applied to minimize environmental impact.

One of the most critical aspects is the choice of solvent. The push towards greener solvents involves replacing hazardous chemicals like chlorobenzene (B131634) or acetonitrile (B52724) with more environmentally benign alternatives such as ethyl acetate itself. rsc.org Ethyl acetate is considered a green solvent and is effective for various chemical transformations. rsc.org

Another key principle is waste reduction, which can be quantified using metrics like the E-factor (Environmental Factor), representing the mass ratio of waste to the desired product. The industrial one-pot synthesis of this compound from diethyl adipate boasts a significantly lower E-factor of 2.1 compared to 5.8 for alternative multi-step routes, indicating a more resource-efficient and environmentally friendly process. This reduction in waste is achieved by minimizing the number of unit operations and the volume of solvent required.

Table 5: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis DesignReference
Waste Prevention Designing one-pot syntheses to reduce by-products and waste streams.
Atom Economy Choosing reaction pathways that maximize the incorporation of reactant atoms into the final product.
Safer Solvents & Auxiliaries Utilizing greener solvents like ethyl acetate instead of more hazardous options. rsc.org
Design for Energy Efficiency Conducting reactions at moderate temperatures (e.g., 40°C) to reduce energy consumption.
Catalysis Using catalytic reagents (like K₂CO₃) in small amounts rather than stoichiometric reagents.

Chemical Reactivity and Transformation Pathways of Ethyl 2 1 Hydroxycyclopentyl Acetate

Reactions of the Hydroxyl Moiety

The chemical behavior of Ethyl 2-(1-hydroxycyclopentyl)acetate is significantly influenced by the presence of its tertiary hydroxyl group. This functional group is a primary site for various chemical transformations, including oxidation, derivatization, and protection reactions.

Oxidation Reactions

The oxidation of the tertiary alcohol in this compound presents a unique challenge in synthetic chemistry. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon atom that bears the hydroxyl group. libretexts.orgyoutube.com This structural feature makes them resistant to oxidation under many standard conditions, as the typical mechanism involving the removal of two hydrogen atoms to form a carbonyl double bond cannot proceed. libretexts.orgchemguide.co.uk

Direct oxidation of this compound to its corresponding ketone, Ethyl 2-(1-oxocyclopentyl)acetate, is not readily achieved with common oxidizing agents like acidified potassium dichromate(VI) solution. libretexts.orgchemguide.co.uk Such reagents typically show no reaction with tertiary alcohols. libretexts.orgyoutube.com The synthesis of the target ketone, Ethyl 2-(2-oxocyclopentyl)acetate, is often accomplished through alternative synthetic routes, such as the "one-pot" condensation, substitution, hydrolysis, and esterification starting from diethyl adipate (B1204190). google.comgoogle.com

Under forcing conditions with strong oxidizing agents, the oxidation of tertiary alcohols can occur, but it often involves the cleavage of carbon-carbon bonds. byjus.com For a cyclic tertiary alcohol like this compound, this could potentially lead to ring-opening, forming dicarboxylic acids or their derivatives. For instance, the oxidation of cyclic ketones, which could be intermediates in the exhaustive oxidation of cyclic alcohols, is known to yield dicarboxylic acids. researchgate.net

A wide array of oxidizing agents is available for the conversion of alcohols to carbonyl compounds, though their efficacy varies greatly with the substrate's nature (primary, secondary, or tertiary). organic-chemistry.org For primary and secondary alcohols, reagents like potassium dichromate (K₂Cr₂O₇), pyridinium (B92312) chlorochromate (PCC), and those used in Swern or Dess-Martin periodinane oxidations are common. byjus.comuwindsor.ca

However, for tertiary alcohols, these standard methods are generally ineffective. byjus.com Specialized reagents and conditions are required to effect oxidation. While direct, high-yield oxidation to the ketone is rare, some modern methods have shown promise for oxidizing even sterically hindered alcohols. For example, catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) have demonstrated superior catalytic ability compared to TEMPO for oxidizing hindered alcohols to their corresponding carbonyl compounds. organic-chemistry.org Other methods, such as using Oxone in the presence of a catalyst, have been developed for the α-hydroxylation of ketones, a related transformation. organic-chemistry.org The applicability of these specific methods to this compound would require specific experimental investigation.

Table 1: General Reactivity of Alcohols with Common Oxidizing Agents

Oxidizing Agent/SystemPrimary Alcohol ProductSecondary Alcohol ProductTertiary Alcohol Reactivity
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Carboxylic Acid (with heating) or Aldehyde (with distillation) libretexts.orgchemguide.co.ukKetone chemguide.co.ukbyjus.comGenerally no reaction libretexts.orgyoutube.com
Pyridinium Chlorochromate (PCC)Aldehyde uwindsor.caKetone uwindsor.caGenerally no reaction
Swern Oxidation (DMSO, oxalyl chloride)Aldehyde uwindsor.caKetone uwindsor.caGenerally no reaction
TEMPO / NaOClAldehydeKetoneCan be effective, but may require specialized derivatives like AZADO for hindered alcohols organic-chemistry.org
Burgess ReagentAldehydeKetoneEffective for primary and secondary alcohols organic-chemistry.org

Derivatization and Protection Strategies

The hydroxyl group of this compound can be derivatized to alter the molecule's properties or protected to prevent it from reacting in subsequent synthetic steps. uwindsor.canih.gov

This compound is a suitable model compound for studying esterification mechanisms. The tertiary hydroxyl group can react with acylating agents, such as acyl chlorides or carboxylic anhydrides, to form a second ester functionality within the molecule. libretexts.orgmedcraveonline.com This reaction is a common method for derivatizing hydroxyl groups to introduce chromophores for analytical detection or to modify the biological activity of a compound. nih.govresearchgate.net The reaction is typically catalyzed by a base, like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl).

Table 2: Example Esterification Reaction

ReactantReagentCatalystProduct
This compoundAcetic Anhydride (B1165640)PyridineEthyl 2-(1-acetoxycyclopentyl)acetate
This compoundBenzoyl ChlorideTriethylamineEthyl 2-(1-(benzoyloxy)cyclopentyl)acetate

Protecting the tertiary hydroxyl group is often necessary in multi-step syntheses to prevent its interference with reagents intended for other parts of the molecule, such as strong bases or nucleophiles. uwindsor.camasterorganicchemistry.com

Ether Formation: A common strategy is the conversion of the alcohol to an ether. uwindsor.ca

Silyl (B83357) Ethers: Tertiary alcohols can be protected as silyl ethers by reacting them with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBS-Cl) in the presence of a base like imidazole. masterorganicchemistry.comchemistrysteps.com Due to the steric hindrance of the tertiary hydroxyl group, more reactive silylating agents like tert-butyldimethylsilyl triflate (TBSOTf) may be required for efficient conversion. highfine.com Silyl ethers are generally stable to a wide range of reaction conditions but can be readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com

Alkoxyalkyl Ethers (Acetals): Protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) are also used. uwindsor.cahighfine.com THP ethers are formed by reacting the alcohol with dihydropyran under acidic conditions (e.g., using p-toluenesulfonic acid). uwindsor.cachemistrysteps.com These acetal-type protecting groups are stable to basic and nucleophilic reagents but are easily cleaved under mild aqueous acid conditions. uwindsor.ca

Benzyl (B1604629) Ethers (Bn): Benzyl ethers are another robust protecting group, formed by reacting the alcohol's corresponding alkoxide (generated with a strong base like sodium hydride) with benzyl bromide. uwindsor.ca They are stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis. uwindsor.ca

Other Functional Groups: The hydroxyl group can also be converted into other functionalities. For instance, it can be transformed into an azide (B81097) group, a valuable functional group for "click chemistry," using reagents like triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and sodium azide. nih.gov

Table 3: Common Protecting Groups for Tertiary Alcohols

Protecting GroupAbbreviationReagents for ProtectionReagents for DeprotectionStability
tert-Butyldimethylsilyl EtherTBDMS or TBSTBS-Cl, ImidazoleTBAF; Acetic Acid/H₂O wikipedia.orgStable to base, mild acid, many oxidizing/reducing agents masterorganicchemistry.com
Triisopropylsilyl EtherTIPSTIPS-Cl, ImidazoleTBAF; HF-Pyridine wikipedia.orgMore stable to acid than TBS uwindsor.ca
Tetrahydropyranyl EtherTHPDihydropyran, p-TsOH (cat.)Aqueous Acid uwindsor.cachemistrysteps.comStable to base, nucleophiles, reductants, some oxidants uwindsor.ca
Methoxymethyl EtherMOMMOM-Cl, i-Pr₂NEtAqueous Acid uwindsor.cahighfine.comSimilar to THP, but slightly more stable to acid uwindsor.ca
Benzyl EtherBnNaH, Benzyl BromideH₂, Pd/C (Hydrogenolysis)Stable to strong bases and acids, many oxidizing/reducing agents uwindsor.ca

Reactions of the Ester Functional Group

The ester functional group in this compound is a primary site for chemical transformations, particularly hydrolysis and reduction. These reactions are fundamental in both synthetic applications and metabolic processes.

Hydrolysis Mechanisms and Kinetics

Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acids, bases, or enzymes. Each method proceeds via a distinct mechanism and exhibits different kinetics. The general reaction involves the conversion of the ester to 1-hydroxycyclopentaneacetic acid and ethanol (B145695).

Acid-catalyzed hydrolysis of esters is a reversible process and is essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction requires a strong acid catalyst and is typically conducted with an excess of water to shift the equilibrium towards the products: the carboxylic acid and alcohol. chemistrysteps.comlibretexts.org

The predominant mechanism for the acid-catalyzed hydrolysis of simple esters like this compound is the bimolecular acyl-oxygen cleavage (AAC2) mechanism. slideshare.net The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the protonated carboxylic acid, which then loses a proton to regenerate the acid catalyst. chemistrysteps.comslideshare.net For this compound, hydrolysis can be mediated by concentrated hydrochloric acid.

The kinetics of this reaction are often studied using simpler esters like ethyl acetate (B1210297) as a model. The reaction is typically pseudo-first-order when water is used in large excess, with the rate being dependent on the concentration of the ester and the acid catalyst. columbia.eduyoutube.com The rate of reaction can be monitored by titrating the amount of carboxylic acid produced over time. youtube.com

Table 1: Key Aspects of Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Step Description
1. Protonation The carbonyl oxygen of the ester is protonated by the acid catalyst.
2. Nucleophilic Attack A water molecule attacks the electrophilic carbonyl carbon.
3. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed.
4. Proton Transfer A proton is transferred from the attacking water molecule to the ethoxy group.
5. Elimination The alcohol (ethanol) is eliminated as a leaving group.

| 6. Deprotonation | The protonated carboxylic acid is deprotonated to yield the final product and regenerate the catalyst. |

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgucoz.com Unlike acid-catalyzed hydrolysis, the base (e.g., sodium hydroxide) is a reactant, not a catalyst, and is consumed in the reaction. libretexts.org

The mechanism is a bimolecular acyl-oxygen cleavage (BAC2). slideshare.netucoz.com It involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion as the leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This final step forms a carboxylate salt and an alcohol, driving the reaction to completion. chemistrysteps.comucoz.com The use of strong bases like sodium hydroxide (NaOH) for this compound is effective but must be controlled, as it can lead to premature hydrolysis in synthetic contexts where the ester is an intermediate.

Table 2: Comparison of Acid- and Base-Mediated Hydrolysis

Feature Acid-Catalyzed Hydrolysis Base-Mediated Hydrolysis (Saponification)
Reversibility Reversible libretexts.org Irreversible chemistrysteps.com
Catalyst/Reactant Acid is a catalyst libretexts.org Base is a reactant libretexts.org
Products Carboxylic acid and alcohol libretexts.org Carboxylate salt and alcohol libretexts.org
Mechanism AAC2 (most common) slideshare.net BAC2 (most common) slideshare.net

| Driving Force | Excess water chemistrysteps.com | Irreversible formation of carboxylate salt chemistrysteps.com |

This compound can serve as a model substrate for enzymatic hydrolysis. Hydrolases, particularly esterases such as carboxylesterases, are enzymes capable of cleaving ester bonds. nih.gov These enzymes are widely distributed in biological systems and play a crucial role in the metabolism of various compounds. nih.gov

The enzymatic hydrolysis of an ester like this compound would involve the compound binding to the active site of the enzyme. The mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. A serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme intermediate, releasing the alcohol (ethanol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid (1-hydroxycyclopentaneacetic acid) and regenerate the active enzyme. nih.gov

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined for such reactions, providing insight into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov For example, studies on analogous substrates show that enzymatic activity can be influenced by factors such as pH, temperature, and the presence of inhibitors. nih.gov

Reduction Reactions to Alcohols

The ester functional group of this compound can be reduced to yield alcohols. This transformation is a key reaction in organic synthesis, converting the ester into two alcohol functionalities. The reduction of the ester group specifically results in the formation of a diol: 2-(1-hydroxycyclopentyl)ethanol.

A variety of reducing agents can be employed to reduce the ester group. The choice of agent depends on the desired selectivity and reaction conditions.

Complex Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxy group and further reduction of the intermediate aldehyde to the primary alcohol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of esters, more active catalysts and more forcing conditions (high pressure and temperature) are generally required compared to the hydrogenation of alkenes or ketones. Nickel-based catalysts, such as those derived from Ni/Al hydrotalcite-like compounds, have been shown to be effective in the hydrogenation of ethyl acetate to ethanol. nih.gov These systems can achieve high selectivity and yield under specific conditions. nih.gov

The product of the reduction of this compound is 2-(1-hydroxycyclopentyl)ethanol, a diol containing the original tertiary alcohol on the cyclopentyl ring and a new primary alcohol from the reduction of the ethyl acetate moiety.

Table 3: Potential Reducing Agents and Products

Reducing Agent Reagent Type Expected Product
Lithium Aluminum Hydride (LiAlH₄) Complex Metal Hydride 2-(1-hydroxycyclopentyl)ethanol
Chemoselectivity in Reduction Processes

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: an ester and a tertiary alcohol. The selective reduction of the ester group to the corresponding primary alcohol, 2-(1-hydroxycyclopentyl)ethanol, without affecting the tertiary hydroxyl group, is a key transformation. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Strong, non-selective reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and other carbonyl functionalities, as well as reacting with hydroxyl groups. researchgate.net Therefore, the use of LiAlH₄ would likely lead to the reduction of the ester and the deprotonation of the hydroxyl group, potentially forming a complex mixture of products.

To achieve chemoselectivity, milder reducing agents are required. Lithium borohydride (B1222165) (LiBH₄) is a reagent known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and tertiary amides. researchgate.net Its reactivity is generally lower than that of LiAlH₄, which could allow for the selective reduction of the ester in this compound. The success of this selective reduction would also depend on carefully controlling reaction parameters such as temperature and solvent. For instance, the reactivity of LiBH₄ is influenced by the solvent, with the order of reactivity being ether > THF > 2-propanol. researchgate.net

Another approach involves the use of sodium borohydride (NaBH₄) in combination with an activating agent for the ester group. While NaBH₄ alone is generally not reactive enough to reduce esters, its reactivity can be enhanced. mdpi.com For example, the conversion of the carboxylic acid to a mixed anhydride followed by reduction with NaBH₄ is a known method for the chemoselective reduction of a carboxylic acid in the presence of a ketone. nih.gov A similar strategy could potentially be adapted for the selective reduction of the ester in this compound.

The table below summarizes the potential outcomes of using different reducing agents on this compound, highlighting the importance of reagent choice for achieving chemoselectivity.

Reducing AgentTarget Functional GroupExpected OutcomeSelectivity
Lithium Aluminum Hydride (LiAlH₄)Ester and HydroxylReduction of ester and reaction with hydroxyl groupLow
Lithium Borohydride (LiBH₄)EsterPotential for selective reduction of the esterModerate to High
Sodium Borohydride (NaBH₄)Ester (with activation)Selective reduction of the activated esterHigh
Borane (BH₃)Carboxylic Acids (primarily)Low reactivity with estersHigh (for other substrates)

Nucleophilic Substitution at the Ester Carbonyl

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxy group (-OCH₂CH₃) as a leaving group results in the formation of a new carbonyl compound. rsc.orglibretexts.org This pathway is fundamental to the transformations discussed in the following sections.

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. numberanalytics.com The reactivity of the ester towards nucleophiles is a key aspect of its chemistry, allowing for its conversion into a variety of other functional groups.

Transesterification Reactions

Transesterification is a specific type of nucleophilic acyl substitution where one ester is converted into another by reacting with an alcohol. In the case of this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst can yield a new ester, R' 2-(1-hydroxycyclopentyl)acetate, and ethanol as a byproduct. This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a nucleophile. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

In a basic environment, the alkoxide of the new alcohol (R'-O⁻) acts as the nucleophile, attacking the carbonyl carbon. This process is typically carried out using a catalytic amount of a strong base, such as sodium or potassium alkoxides.

The choice of catalyst can significantly influence the reaction rate and yield. A variety of catalysts have been employed for transesterification reactions, as detailed in the table below.

Catalyst TypeExamplesReaction Conditions
Homogeneous Acids H₂SO₄, p-TsOHTypically reflux temperatures
Homogeneous Bases NaOR', KOR'Room temperature to reflux
Heterogeneous Catalysts Amberlyst™ resins, ZeolitesOften require higher temperatures
Organometallic Catalysts Zinc clusters, Titanium complexesMild conditions, high selectivity
Amidation and Other Acyl Transfer Processes

The conversion of this compound to an amide can be achieved through aminolysis, another example of nucleophilic acyl substitution. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. However, this direct reaction is often slow.

More efficient methods for amidation from esters have been developed. One such method involves the use of dimethylaluminum amides (Me₂AlNR₂), which are prepared by reacting trimethylaluminum (B3029685) with an amine. These reagents readily convert esters to the corresponding amides in good yields.

Alternatively, amide coupling reagents commonly used in peptide synthesis can be employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of an amide bond between a carboxylic acid and an amine. While this method is primarily for carboxylic acids, similar principles can be adapted for the activation of esters or their hydrolysis to the corresponding carboxylic acid in situ, followed by amidation.

Other acyl transfer processes include the reaction of the ester with organometallic reagents, such as Grignard reagents. This would lead to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent, with the initial nucleophilic acyl substitution being followed by a nucleophilic addition to the resulting ketone.

Reactions Involving the Cyclopentyl Ring System

The cyclopentyl ring of this compound, along with its tertiary hydroxyl group, offers further opportunities for chemical modification.

Ring Functionalization Studies

While specific functionalization studies on the cyclopentyl ring of this compound are not extensively documented, the reactivity of the tertiary alcohol suggests several potential transformations. Dehydration of the tertiary alcohol, for instance, can be induced by treatment with a strong acid, leading to the formation of an unsaturated ester, likely a mixture of endo- and exo-cyclic double bond isomers. This double bond can then serve as a handle for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation.

Oxidation of the tertiary hydroxyl group would yield a ketone, 2-oxocyclopentylacetate. This transformation would require an oxidizing agent that is compatible with the ester functionality.

Furthermore, ring-opening reactions of related cyclopropyl (B3062369) and aziridine (B145994) systems have been reported, suggesting that under specific catalytic conditions, the cyclopentyl ring could potentially undergo cleavage. nih.gov

Stereochemical Aspects of Cyclopentane (B165970) Ring Transformations

This compound is an achiral molecule. However, the carbon atom bearing the hydroxyl and the acetate groups is a prochiral center. This means that the substitution of one of the two identical methylene (B1212753) groups on the cyclopentyl ring adjacent to this carbon would create a chiral center.

Any reaction that introduces a new stereocenter on the cyclopentyl ring will have stereochemical implications. For example, if the tertiary alcohol is dehydrated to form a double bond, the subsequent epoxidation of this alkene would result in the formation of a new chiral center. The stereoselectivity of such a reaction would depend on the facial selectivity of the epoxidizing agent, attacking either the Re or Si face of the double bond.

The concept of the anomeric effect, which is crucial in carbohydrate chemistry for determining the stereochemical outcome at the anomeric carbon, can be considered as an analogy. While not a sugar, the stereoelectronic effects of the substituents on the cyclopentyl ring could influence the stereochemical course of its reactions. The development of stereoselective methods for the synthesis of functionalized cyclopentanes is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 2-(1-hydroxycyclopentyl)acetate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of atom connectivity and the chemical environment can be constructed.

Proton NMR (¹H NMR) provides critical information about the number of different types of protons in the molecule, their electronic environment, and the connectivity between neighboring protons. The spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester group, the methylene (B1212753) protons adjacent to the ester, the hydroxyl proton, and the protons of the cyclopentyl ring.

The ethyl group should present as a characteristic quartet for the methylene protons (-OCH₂CH₃) due to coupling with the three adjacent methyl protons, and a triplet for the methyl protons (-OCH₂CH₃) from coupling to the two methylene protons. The methylene protons alpha to the carbonyl group (-CH₂COO-) are expected to appear as a singlet, as there are no adjacent protons. The hydroxyl (-OH) proton will also appear as a singlet, whose chemical shift can be variable depending on concentration and solvent. The eight protons on the cyclopentyl ring will produce complex overlapping multiplet signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ) (ppm)MultiplicityIntegration
-OCH₂CH₃~4.1Quartet (q)2H
Cyclopentyl Protons~1.5 - 1.8Multiplet (m)8H
-CH₂COO-~2.5Singlet (s)2H
-OCH₂CH₃~1.2Triplet (t)3H
-OHVariableSinglet (s)1H

Carbon-13 NMR complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The spectrum for this compound would be expected to display signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopentyl ring bonded to the hydroxyl group, the carbons of the ethyl group, the methylene carbon alpha to the ester, and the carbons of the cyclopentyl ring.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ) (ppm)
C=O (Ester)~173
C-OH (Quaternary)~80
-OCH₂CH₃~61
-CH₂COO-~45
Cyclopentyl CH₂~23-38
-OCH₂CH₃~14

While this compound itself is achiral, related chiral β-hydroxy esters are common, and advanced NMR techniques are indispensable for determining their stereochemistry. numberanalytics.com These methods can establish the relative configuration of stereocenters. numberanalytics.com

Correlation Spectroscopy (COSY): This 2D NMR technique identifies proton-proton (¹H-¹H) spin-spin couplings, helping to confirm which protons are adjacent to one another and trace the connectivity within the cyclopentyl ring and the ethyl group. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D experiment that correlates proton signals with their directly attached carbon-13 signals, allowing for unambiguous assignment of which protons are bonded to which carbons. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is essential for determining stereochemistry by identifying protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.com For derivatives of this compound with stereocenters, NOESY can reveal the relative orientation of substituents.

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration of chiral analogues, the compound can be reacted with a chiral derivatizing agent, such as Mosher's acid (MTPA), to form diastereomers. nih.govresearchgate.net The ¹H NMR spectra of these diastereomers will show distinct chemical shift differences, which can be analyzed to assign the absolute stereochemistry of the original alcohol. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By detecting which frequencies are absorbed, one can identify the types of bonds present. For this compound, the key functional groups are the hydroxyl (-OH) group and the ester group (-COO-).

The IR spectrum will prominently feature:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

A strong, sharp absorption band around 1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester.

A series of C-O stretching bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester and the alcohol.

C-H stretching vibrations from the aliphatic cyclopentyl and ethyl groups just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AlcoholO-H stretch3500 - 3200Strong, Broad
AlkaneC-H stretch2990 - 2850Medium-Strong
EsterC=O stretch~1730Strong, Sharp
Ester/AlcoholC-O stretch1300 - 1000Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to gain structural information from its fragmentation patterns. ucm.es

For this compound (C₉H₁₆O₃), the molecular weight is 172.22 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z = 172. Common fragmentation pathways for β-hydroxy esters include the loss of water ([M-H₂O]⁺) from the hydroxyl group, the loss of an ethoxy radical ([M-OC₂H₅]⁺), or cleavage of the cyclopentyl ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR and IR spectroscopy. Chemical ionization is a soft ionization technique that can be used to more clearly identify the molecular ion. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

Ionm/z (Nominal)Description
[C₉H₁₆O₃]⁺172Molecular Ion ([M]⁺)
[C₉H₁₄O₂]⁺154Loss of Water (H₂O)
[C₇H₁₁O₂]⁺127Loss of Ethoxy radical (•OC₂H₅)
[C₈H₁₃O₃]⁺157Loss of Methyl radical (•CH₃)
[C₂H₅O]⁺45Ethoxy cation

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is essential for separating the components of a mixture, making it the primary tool for assessing the purity of this compound. ucm.es

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. ucm.es The compound can be analyzed using a reverse-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ucm.es A detector, such as a UV detector (as the ester carbonyl provides some UV absorbance) or a mass spectrometer (LC-MS), is used to quantify the compound and any impurities present. ucm.es Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Chiral HPLC: For related compounds that are chiral, HPLC with a chiral stationary phase (CSP) is the method of choice for separating enantiomers. nih.gov This is critical for determining the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. nih.gov Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives are commonly used with a non-polar mobile phase like a hexane/isopropanol mixture. nih.govresearchgate.net

Gas Chromatography (GC): GC is another powerful technique for purity analysis, particularly for volatile compounds like esters. The sample is vaporized and passed through a column with a carrier gas. GC can effectively separate the target compound from volatile impurities or residual solvents. nih.gov Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Commercial samples of this compound have been shown to exhibit purities of around 95% when analyzed by HPLC. The major impurities typically detected are residual starting materials, such as cyclopentanone (B42830), and by-products like diethyl adipate (B1204190) derivatives.

A standard approach for the analysis is reverse-phase HPLC, which separates compounds based on their polarity. For this compound, a C18 column is effective, utilizing a mobile phase mixture of acetonitrile and water. Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group exhibits absorbance in the low UV range. A method analogous to the analysis of ethyl acetate (B1210297) can be employed, using a specialized column and a simple isocratic mobile phase. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis

Parameter Value Source
Column Newcrom R1 (or equivalent C18) sielc.com
Mobile Phase Acetonitrile / Water (20/80, v/v) sielc.com
Flow Rate 0.5 mL/min sielc.com
Detection UV at 206 nm sielc.com

| Sample Diluent | Acetonitrile / Water (20/80, v/v) | sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for both identifying and quantifying this compound. GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The subsequent MS analysis provides a mass spectrum, which is a molecular fingerprint of the compound. For this compound, the expected molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) of 173.

The analysis of ethyl acetate extracts in various studies provides a template for suitable GC conditions. thepharmajournal.comjmaterenvironsci.comujpronline.com A non-polar capillary column is typically used, with helium as the carrier gas. A temperature program is employed to ensure the efficient separation of the target compound from any impurities.

Table 2: Representative GC-MS Operating Conditions

Parameter Value Source
Column SH-Rxi-5Sil MS (or similar) ujpronline.com
Injector Temperature 250-260°C thepharmajournal.comujpronline.com
Carrier Gas Helium thepharmajournal.comjmaterenvironsci.com
Flow Rate ~1.2 mL/min thepharmajournal.com
Oven Program Start at 80°C, ramp to higher temperatures thepharmajournal.comjmaterenvironsci.com
Detector Mass Spectrometer (MS) thepharmajournal.comjmaterenvironsci.comujpronline.com

| Ion Source Temp. | ~200°C | thepharmajournal.comujpronline.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. caltech.edu The synthesis typically involves a nucleophilic substitution reaction between cyclopentanone and ethyl 2-bromoacetate. By spotting the reaction mixture on a TLC plate at various time intervals, the consumption of the starting materials and the formation of the product can be visually tracked. caltech.edu

The separation is achieved on a silica (B1680970) gel plate, with a mobile phase, or eluent, typically composed of a mixture of petroleum ether and ethyl acetate. The final purification of the product is often carried out using flash chromatography with an eluent system of petroleum ether:ethyl acetate in a 3:1 ratio.

The components are separated based on their polarity. The starting material, cyclopentanone, is a moderately polar ketone. The product, this compound, contains a polar hydroxyl group, making it more polar than the starting ketone. Ethyl 2-bromoacetate has a different polarity due to the bromo- and ester groups. Consequently, the product will have a lower Retention Factor (Rf) value compared to the less polar starting materials. The completion of the reaction is indicated by the disappearance of the starting material spots on the TLC plate. caltech.eduorgsyn.org

Table 3: Expected Relative TLC Rf Values for Reaction Monitoring

Compound Structure Expected Rf Value (Relative) Rationale
Cyclopentanone (Starting Material) Ketone Higher Less polar than the product due to the absence of a hydroxyl group.
Ethyl 2-bromoacetate (Starting Material) Bromo-ester Varies, but distinct from product Polarity influenced by both ester and bromine atom.

| This compound (Product) | Hydroxy-ester | Lower | Most polar compound due to the presence of the hydroxyl group, leading to stronger interaction with the silica gel and slower movement up the plate. |

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of a hydroxyl and an ester group makes Ethyl 2-(1-hydroxycyclopentyl)acetate an important intermediate in organic synthesis. It is commonly synthesized through the Reformatsky reaction, where cyclopentanone (B42830) reacts with ethyl bromoacetate (B1195939) in the presence of zinc metal. This method provides a direct route to the β-hydroxy ester structure. The compound's functional groups serve as handles for a variety of subsequent chemical transformations, including oxidation of the alcohol, reduction of the ester, or hydrolysis.

Table 1: Representative Synthesis of this compound

Reaction Reactants Reagents & Conditions Product

The structural motif of this compound is a key component in the synthesis of pharmacologically active compounds. researchgate.net The core structure, a cyclic α-hydroxy acid (obtained after hydrolysis of the ester), is a recognized constituent in various biologically active molecules. researchgate.net Research has shown that the compound serves as a versatile intermediate for creating drug candidates. Its functional groups can be modified to produce derivatives with significant biological properties. For instance, derivatives of the core structure are explored for their potential as enzyme inhibitors and antagonists for conditions like cancer and inflammatory diseases. nih.gov The development of new synthetic methodologies targeting this framework continues to be an active area of research, aiming to produce novel bioactive agents. researchgate.netnih.gov

In the field of natural product synthesis, the creation of complex molecular structures from simpler, readily available starting materials is a primary objective. Asymmetric cyclic α-hydroxy acids, which are directly related to this compound, are important components of several biologically active natural products. researchgate.net Synthetic strategies have been developed to utilize chiral equivalents of related glycolate (B3277807) derivatives to construct polysubstituted cyclopentane (B165970) systems. researchgate.net For example, a synthetic approach analogous to the formation of this cyclopentane structure has been successfully applied in the formal synthesis of (-)-quinic acid, a versatile chiral starting material for many complex natural products. researchgate.net The use of cyclopentanone-derived intermediates is also a key strategy in the asymmetric total synthesis of various di- and sesqui-terpenoids. nih.gov

A synthon is a conceptual building block used in retrosynthetic analysis. This compound and its derivatives are valuable synthons for asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. The stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives is a key challenge that, when overcome, provides access to enantiomerically pure compounds. researchgate.net Research has demonstrated methods for achieving excellent stereochemical control at the quaternary C(1) stereogenic center. researchgate.net Furthermore, related achiral cyclopentenone building blocks can be reduced asymmetrically to create chiral allylic alcohols, which are then converted into highly substituted cyclopentane systems with specific stereochemistry. nih.gov These methods are crucial for synthesizing key components of therapeutic agents, such as substance P antagonists. nih.gov

Mechanistic Probes in Organic Reactions

Beyond its role as a synthetic building block, this compound serves as a model compound for investigating the fundamental mechanisms of organic reactions.

Table 2: Potential Functional Group Transformations

Functional Group Reaction Type Potential Product
Tertiary Hydroxyl Oxidation A ketone-containing derivative
Ethyl Ester Hydrolysis 2-(1-hydroxycyclopentyl)acetic acid
Ethyl Ester Reduction 2-(1-hydroxycyclopentyl)ethanol

The compound is an ideal substrate for studying esterification mechanisms, particularly the Fischer esterification. masterorganicchemistry.com The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. The reverse reaction is acid-catalyzed hydrolysis. masterorganicchemistry.com Because this compound contains a tertiary alcohol, its reactivity in esterification provides valuable insight into steric effects. quora.com The bulky cyclopentyl group sterically hinders the approach of a carboxylic acid to the hydroxyl group, slowing the reaction rate compared to primary or secondary alcohols. quora.com Kinetic studies of such reactions help elucidate the transition state and the influence of steric hindrance on reaction equilibria and rates. researchgate.net

The hydrolysis of the ester group in this compound to yield 1-hydroxycyclopentanecarboxylic acid and ethanol (B145695) is another area of mechanistic study. The rate of ester hydrolysis, whether under acidic or basic conditions, is sensitive to the structure of the ester. chemrxiv.orgias.ac.in Kinetic studies tracking the disappearance of the ester or the appearance of the carboxylic acid product can be performed via titration or spectroscopic methods. youtube.com Such investigations help determine the reaction order and rate constants. chemrxiv.orgyoutube.com The sterically hindered environment around the carbonyl group can influence the mechanism, providing data on how substituents affect the rate-determining step of nucleophilic attack by water or hydroxide (B78521) ions on the ester's carbonyl carbon. chemrxiv.orgchemicalforums.com

Development of Novel Methodologies Utilizing the Compound's Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: a tertiary hydroxyl group and an ester group. The hydroxyl group's hydrogen is acidic and can be replaced in reactions, while the carbon-oxygen bond can also participate in substitutions. msu.edu The ester group is susceptible to nucleophilic acyl substitution, such as hydrolysis back to a carboxylic acid or reduction to a primary alcohol. libretexts.org The development of synthetic methodologies often centers on the efficient formation of this bifunctional molecule or its use as a precursor for more complex structures.

A foundational method for synthesizing β-hydroxy esters like this compound is the Reformatsky reaction . This reaction involves the treatment of an alpha-halo ester, such as ethyl bromoacetate, with zinc dust to form an organozinc reagent, often called a Reformatsky enolate. libretexts.orgwikipedia.org This enolate is stable enough that it does not react with itself but readily adds to the carbonyl group of a ketone, like cyclopentanone. wikipedia.org A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. libretexts.org The reaction is valued for its ability to work with highly substituted ketone substrates and its milder nature compared to Grignard reactions. nrochemistry.com

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and reduced waste, leading to the development of novel process methodologies. In the synthesis of related compounds, such as the precursor ethyl 2-oxocyclopentylacetate, a "one-pot" method has been developed. This process starts from diethyl adipate (B1204190) and proceeds through condensation, substitution, hydrolysis, and deacidification in a single reaction vessel to produce the target keto-ester, which can then be reduced to form the hydroxy-ester. This approach is advantageous for its low cost, convenient post-treatment, short production cycle, and high yield, making it suitable for industrial-scale production. researchgate.net

Furthermore, advanced techniques like continuous flow synthesis are being applied to produce key intermediates. For example, the flow synthesis of ethyl isocyanoacetate has been efficiently achieved, demonstrating how modern methods can be used to generate reactive building blocks in situ for telescoped reaction sequences. wikipedia.org Such methodologies could conceivably be adapted for the synthesis or subsequent reactions of this compound to enhance safety, control, and efficiency.

Comparative Studies with Analogous Compounds

To fully understand the chemical identity of this compound, it is instructive to compare it with analogous structures. These comparisons highlight how subtle changes in molecular architecture can lead to significant differences in physical properties and chemical reactivity.

Structural and Reactivity Comparisons with Similar Esters

When compared to a simple acyclic ester like ethyl acetate (B1210297), the structural complexity of this compound becomes apparent. Ethyl acetate is a widely used solvent and fragrance component, valued for the predictable reactivity of its ester functional group. wikipedia.org

The introduction of the 1-hydroxycyclopentyl substituent creates a significant difference. This bulky group introduces steric hindrance at the carbon adjacent to the ester carbonyl, which can influence the rate of nucleophilic attack. Furthermore, the tertiary alcohol provides an additional site for chemical reactions, such as oxidation or dehydration, which are absent in simple esters like ethyl acetate. msu.edu

PropertyThis compoundEthyl Acetate
Molecular FormulaC₉H₁₆O₃ nih.govC₄H₈O₂
Molecular Weight172.22 g/mol 88.11 g/mol
Key Functional GroupsEster, Tertiary AlcoholEster
Structural FeaturesFive-membered cycloalkane ringAcyclic, small alkyl groups

Differentiation from Related Cyclopentyl Derivatives

Within the family of cyclopentyl-containing molecules, this compound holds a distinct position. Its structure can be compared to its synthetic precursor, cyclopentanone, and its more complex, pharmacologically active relative, cyclopentolate (B1215867).

Cyclopentanone is a simple cyclic ketone. Its primary reactive site is the electrophilic carbonyl carbon, making it a common starting material in reactions like the aldol (B89426) condensation and the aforementioned Reformatsky reaction. nrochemistry.com In contrast, this compound is the product of such a reaction, a more functionalized molecule that can serve as an intermediate for further synthesis.

Cyclopentolate is an antimuscarinic drug used in ophthalmology. drugfuture.comnih.gov It shares the 1-hydroxycyclopentyl core but features two key modifications: a phenyl group is attached to the α-carbon of the acetate moiety, and the ethyl ester is replaced with a 2-(dimethylamino)ethyl ester. nih.gov The synthesis of cyclopentolate often involves the reaction of 2-(1-hydroxycyclopentyl)-phenylacetic acid with N,N-dimethylaminochloroethane. google.com This comparison illustrates how the basic scaffold of the title compound is a key component in the architecture of more complex, biologically active molecules.

CompoundKey Functional GroupsTypical Role in Synthesis
This compoundEster, Tertiary AlcoholBifunctional intermediate
CyclopentanoneKetoneElectrophilic starting material nrochemistry.com
CyclopentolateEster, Tertiary Alcohol, Tertiary Amine, Phenyl GroupActive pharmaceutical ingredient drugfuture.comnih.gov

Analysis of Hydroxycyclohexyl Analogs

A direct comparison can be made between this compound and its six-membered ring analog, Ethyl 2-(1-hydroxycyclohexyl)acetate. The addition of a single carbon to the ring system has profound stereochemical consequences.

Cyclopentane rings are known to have significant torsional strain if planar. To alleviate this, they adopt non-planar, puckered conformations known as the 'envelope' and 'half-chair' forms, which rapidly interconvert at room temperature. maricopa.edudalalinstitute.com In contrast, cyclohexane (B81311) avoids angle and torsional strain by adopting the highly stable 'chair' conformation. dalalinstitute.com In this conformation, substituents are placed in well-defined axial or equatorial positions, which has a significant impact on the molecule's stability and reactivity. Substituents generally prefer the less sterically hindered equatorial position. maricopa.edu

This conformational rigidity in the cyclohexyl analog, compared to the flexibility of the cyclopentyl ring, can affect how the functional groups are presented to incoming reagents, potentially leading to different reaction rates and product distributions. While the cyclopentyl ring is more strained, the cyclohexane chair conformation provides a more predictable three-dimensional structure. maricopa.edu

PropertyThis compoundEthyl 2-(1-hydroxycyclohexyl)acetate
Molecular FormulaC₉H₁₆O₃ nih.govC₁₀H₁₈O₃
Molecular Weight172.22 g/mol 186.25 g/mol
Ring Size5-membered6-membered
Preferred ConformationEnvelope / Half-Chair (flexible) dalalinstitute.comChair (rigid) dalalinstitute.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations

The hydroxyl and ester moieties of Ethyl 2-(1-hydroxycyclopentyl)acetate offer multiple handles for catalytic functionalization. A key area of future research lies in leveraging the hydroxyl group as an in-situ directing group for transition-metal-catalyzed C-H functionalization. This strategy allows for the selective modification of otherwise unreactive C-H bonds on the cyclopentane (B165970) ring, opening avenues to a diverse range of new derivatives.

Palladium-catalyzed reactions, in particular, have shown promise in directing C-H activation. doi.orgnih.govnih.gov For instance, the development of ligands like quinuclidine-pyridones and sulfonamide-pyridones has enabled the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, a transformation that could be adapted for the cyclopentane ring of our target molecule. researchgate.netnih.gov Research could focus on optimizing palladium catalysts and ligands to achieve high regioselectivity for the functionalization of the cyclopentane ring in this compound. Similarly, rhodium-catalyzed C-H functionalization, which has been successfully applied to cyclobutanes and for achieving high turnover numbers in reactions with cycloalkanes, presents another promising avenue. researchgate.netresearchgate.net

Furthermore, photocatalytic methods are emerging as powerful tools for C-H functionalization. Studies on the photocatalytic reaction of ethyl diazoacetate with indole, which shows solvent-dependent selectivity, suggest that similar strategies could be employed to control the reactivity of the cyclopentane ring. chemrxiv.org The development of photocatalytic systems for the selective transformation of the hydroxyl group or for C-H activation on the cyclopentane ring could lead to novel and efficient synthetic routes.

Catalyst SystemPotential TransformationExpected Outcome
Palladium(II) with Pyridone LigandsDirected C-H ArylationIntroduction of aryl groups at specific positions on the cyclopentane ring.
Rhodium(II) CarboxylatesC-H InsertionFormation of new C-C bonds on the cyclopentane ring.
Photocatalyst (e.g., Eosin Y)Radical-mediated cyclization/functionalizationAccess to complex polycyclic structures derived from this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound can be significantly enhanced by integrating these processes into flow chemistry and automated synthesis platforms. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for telescoped multi-step reactions. nih.govuc.pt

The synthesis of this compound itself, which can be prepared via a Grignard reaction with cyclopentanone (B42830), is well-suited for a flow chemistry setup. researchgate.net Continuous flow systems for Grignard reagent formation and subsequent reactions have been developed, offering a safer and more efficient alternative to batch processes. nih.govsigmaaldrich.com Future research could focus on developing a dedicated flow process for the continuous production of this compound.

Furthermore, automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and catalysts. These platforms can be programmed to perform a series of reactions, purifications, and analyses, significantly reducing the time and effort required for library synthesis. The integration of flow reactors into automated platforms would create a powerful system for the rapid and efficient development of novel compounds derived from this compound.

PlatformApplicationPotential Advantage
Vapourtec R-Series or similar flow reactorContinuous synthesis of this compoundImproved safety, scalability, and efficiency. sigmaaldrich.com
Automated Liquid Handling SystemsHigh-throughput screening of catalytic transformationsRapid optimization of reaction conditions for derivatization.
Telescoped Flow ReactorsMulti-step synthesis of complex derivativesReduced workup and purification steps, leading to higher overall yields. nih.govrsc.org

Computational Chemistry Approaches to Predict Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of organic reactions. doi.orgwalshmedicalmedia.comnih.gov Future research will increasingly rely on these methods to guide the experimental exploration of this compound's chemical space.

DFT calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the most likely reaction pathways. echemi.com This is particularly valuable for predicting the regioselectivity of C-H functionalization reactions on the cyclopentane ring, helping to identify the most promising catalytic systems before extensive experimental work is undertaken. nih.gov For example, computational studies can elucidate the directing effects of the tertiary hydroxyl group and predict which C-H bonds are most susceptible to activation.

Furthermore, machine learning models are being developed to predict reaction outcomes with increasing accuracy. nih.gov By training these models on large datasets of known reactions, it is possible to predict the products of novel transformations with a certain degree of confidence. The application of such predictive models to this compound could accelerate the discovery of new and useful derivatives.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of reaction energy barriers for C-H activation.Prediction of the most favorable sites for functionalization on the cyclopentane ring. doi.org
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions in potential transition states.Understanding the role of weak interactions in controlling selectivity.
Machine Learning ModelsPrediction of reaction products for novel catalytic systems.Rapid screening of potential reactions to identify promising candidates for experimental validation. rsc.org

Investigation of Molecular Interactions and Biological Target Engagement

The structural features of this compound and its potential derivatives make them interesting candidates for biological evaluation. Future research in this area will focus on understanding their interactions with biological targets at a molecular level, with a view to developing new therapeutic agents.

Enzyme Modulation through Hydrogen Bonding

The tertiary hydroxyl group of this compound is capable of forming hydrogen bonds, which are crucial for molecular recognition in biological systems. nih.govnih.govresearchgate.net This hydrogen bonding capability could enable the compound and its derivatives to act as enzyme inhibitors by interacting with key residues in the active site of a target enzyme. rsc.org

Future studies will likely involve screening this compound and a library of its derivatives against a panel of enzymes to identify potential biological targets. For promising hits, detailed structural biology studies, such as X-ray crystallography, could be used to elucidate the precise hydrogen bonding interactions between the inhibitor and the enzyme's active site. This information would be invaluable for the rational design of more potent and selective inhibitors.

Interaction TypePotential Biological EffectResearch Approach
Hydrogen bonding with active site residuesEnzyme inhibitionHigh-throughput screening followed by structural biology (X-ray crystallography, NMR).
Disruption of protein-protein interactionsModulation of signaling pathwaysBiophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry).

Mechanistic Understanding of Molecular Targets

To fully understand the therapeutic potential of this compound derivatives, it is crucial to gain a mechanistic understanding of their interactions with molecular targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.gov

Molecular docking can be used to predict the binding mode of a ligand within the active site of a protein, providing insights into the key interactions that stabilize the complex. nih.gov For example, docking studies could be performed to investigate the binding of this compound derivatives to enzymes such as acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. rsc.orgresearchgate.net These simulations can reveal how the ligand affects the conformational dynamics of the enzyme and can help to explain the mechanism of inhibition at a molecular level. By combining computational and experimental approaches, a comprehensive understanding of the biological activity of these compounds can be achieved.

Computational TechniqueApplicationInsights Gained
Molecular DockingPrediction of binding poses of derivatives in enzyme active sites.Identification of key interacting residues and potential for inhibition. nih.gov
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of the enzyme-inhibitor complex.Understanding of conformational changes and the mechanism of inhibition. rsc.org
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with biological activity.Development of predictive models for designing more potent inhibitors.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 2-(1-hydroxycyclopentyl)acetate?

this compound is synthesized via a nucleophilic substitution reaction between cyclopentanone and ethyl 2-bromoacetate in the presence of potassium carbonate (K₂CO₃). The reaction is conducted under reflux (40°C) for 1 hour, followed by acidification with HCl and purification via flash chromatography (petroleum ether:ethyl acetate = 3:1). This method achieves a 93.5% yield, with rigorous monitoring by TLC to confirm reagent consumption . Key variables affecting yield include reagent stoichiometry (1:1.2 molar ratio of cyclopentanone to ethyl 2-bromoacetate), reaction time, and efficient removal of byproducts during workup.

Q. How is this compound characterized spectroscopically?

Characterization relies on ¹H NMR (δ 4.18 ppm for the ethyl ester quartet, δ 1.90–1.50 ppm for cyclopentyl protons) and ¹³C NMR (δ 173.27 ppm for the carbonyl carbon, δ 79.48 ppm for the hydroxyl-bearing cyclopentyl carbon). These assignments align with analogous cyclopentyl-acetate derivatives, such as methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate, where cyclopentyl geometry and substituent effects dictate chemical shifts . Comparative analysis with computed spectra (e.g., B3LYP/aug-cc-pVDZ-level DFT for cyclopentolate derivatives) can resolve ambiguities .

Q. What are the primary research applications of this compound in organic and medicinal chemistry?

The compound serves as a versatile intermediate for synthesizing bioactive molecules. Its hydroxyl and ester groups enable functionalization into drug candidates (e.g., cyclopentolate derivatives with anticholinergic activity) or incorporation into polymers. For example, ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate (a structural analog) is used to develop specialty chemicals with tailored reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when synthesizing derivatives of this compound?

Contradictions in NMR or IR data often arise from stereochemical variations or solvent effects. For example, cyclopentyl ring puckering can shift proton resonances. To address this:

  • Use DFT calculations (e.g., B3LYP/aug-cc-pVDZ) to predict spectral profiles and compare with experimental data .
  • Employ X-ray crystallography (via SHELXL/SHELXTL) for unambiguous structural determination if crystalline derivatives are obtainable .
  • Cross-validate with heteronuclear NMR (HSQC, HMBC) to confirm coupling networks .

Q. What strategies improve the stability of this compound under varying experimental conditions?

Stability challenges include ester hydrolysis in aqueous media or thermal decomposition. Mitigation approaches:

  • Store the compound at -20°C under inert atmosphere to prevent oxidation, as recommended for structurally similar esters .
  • Avoid prolonged exposure to acidic/basic conditions during reactions.
  • Use anhydrous solvents (e.g., THF, DCM) for synthetic steps involving nucleophiles .

Q. How does this compound compare to analogs like cyclopentolate in pharmacological studies?

Cyclopentolate (a derivative of 2-(1-hydroxycyclopentyl)acetate) exhibits antimuscarinic activity due to its dimethylaminoethyl and phenyl substituents . Key differences include:

  • Bioavailability : Cyclopentolate’s quaternary ammonium moiety enhances ocular penetration.
  • Reactivity : this compound lacks the phenyl group, reducing steric hindrance for further functionalization. Computational docking studies can predict binding affinities of derivatives to targets like acetylcholine receptors .

Methodological Guidance

Designing experiments to study the compound’s reactivity in cross-coupling reactions

  • Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts for Suzuki-Miyaura couplings using the hydroxyl group as a directing moiety.
  • Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents to balance reaction rate and byproduct formation .
  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track ester carbonyl vibrations (1700–1750 cm⁻¹) during reactions .

Analyzing batch-to-batch variability in synthetic protocols

  • Employ HPLC-UV with a C18 column (mobile phase: acetonitrile/water) to quantify purity and detect side products .
  • Compare GC-MS profiles (e.g., m/z 173 for the molecular ion) with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.